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Compound of Interest

2-Chloro-5-
Compound Name: ) o
(difluoromethyl)pyridine

Cat. No.: B1359254

Disclaimer: Publicly available, experimentally verified spectroscopic data (NMR, IR, MS) for 2-
Chloro-5-(difluoromethyl)pyridine (CAS: 71701-99-0) is limited. This guide provides a
detailed spectroscopic analysis of the closely related analogue, 2-Chloro-5-
(trifluoromethyl)pyridine (CAS: 52334-81-3). The data presented herein for the trifluoromethyl
analogue serves as a valuable comparative reference for researchers and scientists engaged
in the synthesis, characterization, and drug development of related difluoromethylpyridine
derivatives.

Spectroscopic Data Summary for 2-Chloro-5-
(trifluoromethyl)pyridine

The following tables summarize the key spectroscopic data obtained for 2-Chloro-5-
(trifluoromethyl)pyridine.

Table 1: *H NMR Data

Chemical Shift (8) ppm Multiplicity Assignment
8.689 S H-6
7.904 d H-4
7.497 d H-3
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Table 2: *C NMR Data

Note: Specific peak assignments for 13C NMR were not explicitly available in the searched
literature. The chemical shifts are reported without definitive assignment.

Chemical Shift (6) ppm

151.7

147.2

138.5

126.8 ()

123.5 ()

121.2

IabJe_&_Mass_SpeﬂmmﬂLy (MS) Data

Relative Intensity (%) Putative Fragment
183 32.2 [M+2]*
181 100.0 [M]*
146 95.6 [M-CIJ*
126 32.6 [M-CI-HF]*
69 15.9 [CF3]*

Table 4: Infrared (IR) Spectroscopy Data

While a detailed peak table is not readily available, the infrared spectrum of 2-Chloro-5-
(trifluoromethyl)pyridine is expected to exhibit characteristic absorption bands corresponding to:
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Wavenumber Range (cm~*) Vibration Type Functional Group
3100-3000 C-H stretch Aromatic

1600-1450 C=C and C=N stretch Pyridine ring
1350-1150 C-F stretch Trifluoromethyl group
850-750 C-Cl stretch Chloro group

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data
presented. These are based on standard laboratory practices for the analysis of organic
compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: A sample of 2-Chloro-5-(trifluoromethyl)pyridine (5-10 mg) is dissolved
in a deuterated solvent (e.g., CDCls, 0.5-0.7 mL) in an NMR tube. A small amount of
tetramethylsilane (TMS) may be added as an internal standard (& = 0.00 ppm).

 Instrumentation: A high-resolution NMR spectrometer with a field strength of 400 MHz or
higher, equipped with a multinuclear probe.

e 1H NMR Parameters:
o Pulse Sequence: Standard single-pulse experiment.
o Spectral Width: Approximately 15 ppm, centered around 5 ppm.
o Acquisition Time: 2-3 seconds.
o Relaxation Delay: 1-2 seconds.
o Number of Scans: 16 to 64.

e 1BC NMR Parameters:

© 2025 BenchChem. All rights reserved. 3/6 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1359254?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

[e]

Pulse Sequence: Standard single-pulse experiment with proton decoupling.

o

Spectral Width: Approximately 200 ppm, centered around 100 ppm.

[¢]

Acquisition Time: 1-2 seconds.

[¢]

Relaxation Delay: 2-5 seconds.

o Number of Scans: 1024 to 4096.

e 19F NMR Parameters:

[e]

Pulse Sequence: Standard single-pulse experiment with proton decoupling.

o

Spectral Width: Approximately 200 ppm, centered around -60 to -80 ppm.

[¢]

Acquisition Time: 1-2 seconds.

[¢]

Relaxation Delay: 1-2 seconds.

Number of Scans: 64 to 256.

[e]

Infrared (IR) Spectroscopy

o Sample Preparation: For a solid sample, a thin film can be prepared by dissolving a small
amount of the compound in a volatile solvent (e.g., dichloromethane) and allowing a drop of
the solution to evaporate on a salt plate (e.g., NaCl or KBr). Alternatively, a KBr pellet can be
prepared by grinding the sample with dry KBr and pressing the mixture into a disc.

 Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

o Data Acquisition: The spectrum is typically recorded over a range of 4000 to 400 cm~1. A
background spectrum of the clean salt plate or KBr pellet is recorded and subtracted from
the sample spectrum.

Mass Spectrometry (MS)

e Sample Introduction: The sample can be introduced into the mass spectrometer via direct
infusion or through a gas chromatograph (GC-MS) for volatile compounds.
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« lonization Method: Electron Impact (El) is a common method for this type of molecule.

¢ Instrumentation: A mass spectrometer capable of El ionization, such as a quadrupole or
time-of-flight (TOF) analyzer.

o Data Acquisition: The mass spectrum is acquired over a mass-to-charge (m/z) range
appropriate for the molecular weight of the compound (e.g., m/z 50-500).

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic characterization of a
novel chemical compound.
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¢ To cite this document: BenchChem. [Spectroscopic Analysis of 2-Chloro-5-
(difluoromethyl)pyridine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1359254+#spectroscopic-data-nmr-ir-ms-for-2-chloro-
5-difluoromethyl-pyridine]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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